
Scuteamoenoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scuteamoenoside is a natural compound that is extracted from the roots of Scutellaria baicalensis, a traditional Chinese herb. It has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Applications De Recherche Scientifique
Scuteamoenoside has been extensively studied for its various pharmacological activities. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators. Scuteamoenoside has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, scuteamoenoside has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of scuteamoenoside is not fully understood. However, it has been suggested that scuteamoenoside exerts its pharmacological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. Scuteamoenoside has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Scuteamoenoside has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Scuteamoenoside has also been found to inhibit the expression of inflammatory mediators, such as COX-2 and iNOS. In addition, scuteamoenoside has been found to induce apoptosis in cancer cells and inhibit tumor growth. Scuteamoenoside has also been found to reduce oxidative stress and inflammation in the brain, exhibiting neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Scuteamoenoside has several advantages for lab experiments. It is a natural compound that can be easily extracted from the roots of Scutellaria baicalensis or synthesized through chemical methods. Scuteamoenoside is also relatively stable and can be stored for long periods. However, scuteamoenoside has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its use in aqueous solutions. In addition, scuteamoenoside can be expensive to obtain, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of scuteamoenoside. One direction is to investigate the potential of scuteamoenoside as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate the mechanism of action of scuteamoenoside in more detail, including its effects on various signaling pathways and cellular processes. Finally, future studies could focus on developing more efficient methods for synthesizing scuteamoenoside and improving its solubility in water.
Méthodes De Synthèse
Scuteamoenoside can be synthesized through various methods, including extraction from the roots of Scutellaria baicalensis or chemical synthesis. The chemical synthesis method involves the use of various reagents, including acetic anhydride, pyridine, and sodium acetate. The yield of scuteamoenoside obtained through chemical synthesis is generally higher than that obtained through extraction.
Propriétés
Numéro CAS |
123914-35-2 |
|---|---|
Nom du produit |
Scuteamoenoside |
Formule moléculaire |
C22H24O11 |
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
(2S)-5-hydroxy-2-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H24O11/c1-30-9-5-11(25)17-12(26)7-15(31-14(17)6-9)18-10(24)3-2-4-13(18)32-22-21(29)20(28)19(27)16(8-23)33-22/h2-6,15-16,19-25,27-29H,7-8H2,1H3/t15-,16+,19+,20-,21+,22+/m0/s1 |
Clé InChI |
KOBUGDLTCAJTND-DOARKGTESA-N |
SMILES isomérique |
COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=C(C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)O |
SMILES canonique |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)O |
Autres numéros CAS |
123914-35-2 |
Synonymes |
2',5,6'-trihydroxy-7-methoxy-flavanone-2'-O-beta-glucopyranoside scuteamoenoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B37769.png)
![10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B37770.png)
![1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)](/img/structure/B37777.png)
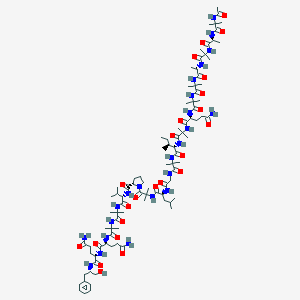
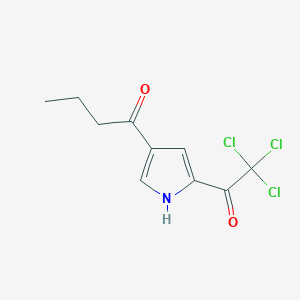
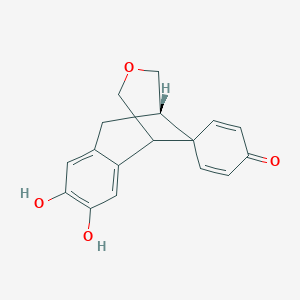
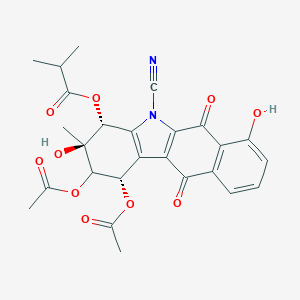


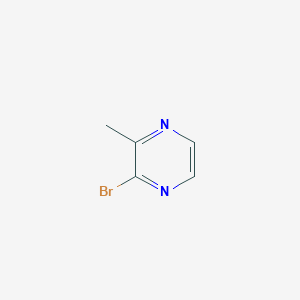


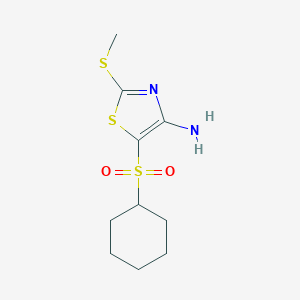
![Benz[f]indan-1-ol](/img/structure/B37803.png)